Cas no 2171699-83-3 (2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidin-3-yl}propanoic acid)

2-{1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidin-3-yl}propanoic acid is a specialized Fmoc-protected amino acid derivative featuring an azetidine ring and a pent-4-enoyl side chain. This compound is primarily utilized in peptide synthesis, where its Fmoc group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide assembly. The azetidine scaffold contributes to conformational rigidity, enhancing peptide stability, while the unsaturated side chain offers potential for further functionalization via click chemistry or cross-coupling reactions. Its structural features make it valuable for designing constrained peptides or peptidomimetics in medicinal chemistry and biochemical research. The carboxylic acid moiety allows for standard coupling techniques, ensuring compatibility with automated synthesis protocols.
2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidin-3-yl}propanoic acid structure
2171699-83-3 structure
商品名:2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidin-3-yl}propanoic acid
CAS番号:2171699-83-3
MF:C26H28N2O5
メガワット:448.510927200317
CID:6266574
PubChem ID:165549629

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidin-3-yl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidin-3-yl}propanoic acid
    • EN300-1491538
    • 2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidin-3-yl}propanoic acid
    • 2171699-83-3
    • インチ: 1S/C26H28N2O5/c1-3-8-23(24(29)28-13-17(14-28)16(2)25(30)31)27-26(32)33-15-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h3-7,9-12,16-17,22-23H,1,8,13-15H2,2H3,(H,27,32)(H,30,31)
    • InChIKey: PMQSNTQBMAPWTJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CC=C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(C(C(=O)O)C)C1

計算された属性

  • せいみつぶんしりょう: 448.19982200g/mol
  • どういたいしつりょう: 448.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 727
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 95.9Ų

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidin-3-yl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1491538-1.0g
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidin-3-yl}propanoic acid
2171699-83-3
1g
$0.0 2023-06-05
Enamine
EN300-1491538-1000mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidin-3-yl}propanoic acid
2171699-83-3
1000mg
$3368.0 2023-09-28
Enamine
EN300-1491538-2500mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidin-3-yl}propanoic acid
2171699-83-3
2500mg
$6602.0 2023-09-28
Enamine
EN300-1491538-100mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidin-3-yl}propanoic acid
2171699-83-3
100mg
$2963.0 2023-09-28
Enamine
EN300-1491538-500mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidin-3-yl}propanoic acid
2171699-83-3
500mg
$3233.0 2023-09-28
Enamine
EN300-1491538-10000mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidin-3-yl}propanoic acid
2171699-83-3
10000mg
$14487.0 2023-09-28
Enamine
EN300-1491538-5000mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidin-3-yl}propanoic acid
2171699-83-3
5000mg
$9769.0 2023-09-28
Enamine
EN300-1491538-50mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidin-3-yl}propanoic acid
2171699-83-3
50mg
$2829.0 2023-09-28
Enamine
EN300-1491538-250mg
2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]azetidin-3-yl}propanoic acid
2171699-83-3
250mg
$3099.0 2023-09-28

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidin-3-yl}propanoic acid 関連文献

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidin-3-yl}propanoic acidに関する追加情報

Introduction to 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidin-3-yl}propanoic Acid (CAS No. 2171699-83-3)

2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidin-3-yl}propanoic acid (CAS No. 2171699-83-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a proline-derived azetidine scaffold. These features make it a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, which helps maintain the integrity of the peptide chain. In the context of 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidin-3-yl}propanoic acid, the Fmoc group plays a crucial role in protecting the amino functionality during synthetic manipulations, ensuring that the compound can be modified and functionalized without unwanted side reactions.

The azetidine scaffold, on the other hand, is known for its ability to mimic the conformational properties of proline, a key amino acid in many bioactive peptides and proteins. This structural similarity allows 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidin-3-yl}propanoic acid to be used as a building block in the design of peptidomimetics, which are synthetic compounds that mimic the biological activity of natural peptides but often exhibit improved pharmacological properties such as enhanced stability and reduced immunogenicity.

Recent studies have highlighted the potential applications of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidin-3-yl}propanoic acid exhibit potent anti-inflammatory and anti-cancer activities. These derivatives have been found to selectively target specific enzymes and receptors involved in inflammatory pathways and cancer cell proliferation, making them promising candidates for further development as novel therapeutic agents.

In addition to its potential therapeutic applications, 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidin-3-yl}propanoic acid has also been explored as a tool in chemical biology research. Its unique structure allows it to be used as a probe to study protein-protein interactions and enzyme mechanisms, providing valuable insights into the molecular basis of various biological processes. This makes it an important reagent for researchers working in areas such as proteomics and structural biology.

The synthesis of 2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoylazetidin-3-yl}propanoic acid involves several well-established chemical transformations. The key steps include the formation of the azetidine ring through a ring-closing metathesis reaction, followed by the introduction of the Fmoc protecting group via an amide bond formation. These synthetic strategies have been optimized to achieve high yields and purity, making it feasible to produce this compound on both laboratory and industrial scales.

In conclusion, 2-{1-2-( {(9H-fluoren - 9 - ylmethoxycarbonyl } amino ) pent - 4 - enoylazetidin - 3 - yl } propanoic acid (CAS No. 2171699 - 83 - 3) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse applications make it an important molecule for both academic and industrial researchers working on the development of new therapeutic agents and tools for chemical biology studies.

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